molecular formula C18H16ClN B11116381 (3aS,4R,9bR)-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11116381
M. Wt: 281.8 g/mol
InChI Key: VKLOEKYWXCWIBZ-XAYKYTGQSA-N
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Description

4-(2-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with cyclopentanone in the presence of a base can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydrogenated quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, it may act as an antioxidant by terminating radical chain reactions, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE stands out due to its unique cyclopenta-fused structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C18H16ClN

Molecular Weight

281.8 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H16ClN/c19-16-10-3-1-7-15(16)18-14-9-5-8-12(14)13-6-2-4-11-17(13)20-18/h1-8,10-12,14,18,20H,9H2/t12-,14-,18+/m0/s1

InChI Key

VKLOEKYWXCWIBZ-XAYKYTGQSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC=CC=C4Cl

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4Cl

Origin of Product

United States

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